Cas no 2228738-53-0 (tert-butyl 4-2-(azetidin-2-yl)ethylpiperazine-1-carboxylate)

tert-butyl 4-2-(azetidin-2-yl)ethylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-2-(azetidin-2-yl)ethylpiperazine-1-carboxylate
- tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate
- EN300-1884950
- 2228738-53-0
-
- Inchi: 1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)7-5-12-4-6-15-12/h12,15H,4-11H2,1-3H3
- InChI Key: IRIBNBBXDCZFSW-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CC1)CCC1CCN1)=O
Computed Properties
- Exact Mass: 269.21032711g/mol
- Monoisotopic Mass: 269.21032711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 44.8Ų
tert-butyl 4-2-(azetidin-2-yl)ethylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884950-1.0g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1884950-0.5g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1884950-10g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1884950-10.0g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1884950-2.5g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-1884950-0.25g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1884950-0.05g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1884950-1g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1884950-0.1g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1884950-5g |
tert-butyl 4-[2-(azetidin-2-yl)ethyl]piperazine-1-carboxylate |
2228738-53-0 | 5g |
$3812.0 | 2023-09-18 |
tert-butyl 4-2-(azetidin-2-yl)ethylpiperazine-1-carboxylate Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
Additional information on tert-butyl 4-2-(azetidin-2-yl)ethylpiperazine-1-carboxylate
Comprehensive Overview of tert-butyl 4-(2-(azetidin-2-yl)ethyl)piperazine-1-carboxylate (CAS No. 2228738-53-0)
The compound tert-butyl 4-(2-(azetidin-2-yl)ethyl)piperazine-1-carboxylate (CAS No. 2228738-53-0) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, combines a piperazine core with an azetidine moiety, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of the tert-butyl carbamate (Boc) protecting group further enhances its utility in multi-step synthetic routes, particularly in the development of novel therapeutics.
In recent years, the demand for heterocyclic compounds like tert-butyl 4-(2-(azetidin-2-yl)ethyl)piperazine-1-carboxylate has surged, driven by their pivotal role in drug discovery. Researchers and pharmaceutical companies are increasingly exploring such scaffolds due to their potential in targeting G-protein-coupled receptors (GPCRs), kinases, and other critical biological pathways. The compound's azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly noteworthy for its conformational rigidity and ability to improve metabolic stability in drug candidates.
The synthesis of tert-butyl 4-(2-(azetidin-2-yl)ethyl)piperazine-1-carboxylate typically involves multi-step organic transformations, including amide coupling, reductive amination, and Boc protection/deprotection strategies. These methods are widely discussed in academic literature and patent filings, reflecting the compound's relevance in modern synthetic chemistry. Its CAS No. 2228738-53-0 serves as a unique identifier, facilitating precise tracking in regulatory and commercial databases.
One of the most compelling aspects of this compound is its applicability in central nervous system (CNS) drug development. The piperazine-azetidine hybrid structure is often leveraged to enhance blood-brain barrier permeability, a critical factor in designing drugs for neurological disorders. Recent studies have highlighted its potential in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as psychiatric conditions like depression and anxiety.
From a commercial perspective, tert-butyl 4-(2-(azetidin-2-yl)ethyl)piperazine-1-carboxylate is available through specialized chemical suppliers, catering to the needs of research institutions and pharmaceutical developers. Its pricing and availability are influenced by factors such as purity, scale of production, and regional demand. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to ensure quality control, meeting the stringent standards required for preclinical and clinical applications.
In the context of green chemistry and sustainable synthesis, efforts are underway to optimize the production of this compound using catalytic methods and environmentally benign solvents. Such advancements align with the broader industry shift toward reducing the environmental footprint of chemical manufacturing. Researchers are also exploring continuous flow chemistry as a means to improve yield and efficiency in the synthesis of tert-butyl 4-(2-(azetidin-2-yl)ethyl)piperazine-1-carboxylate.
Looking ahead, the compound's versatility positions it as a key player in the next generation of small-molecule therapeutics. Its structural motifs are being investigated for their potential in cancer immunotherapy, antibiotic resistance, and other pressing medical challenges. As the scientific community continues to unravel its full potential, tert-butyl 4-(2-(azetidin-2-yl)ethyl)piperazine-1-carboxylate (CAS No. 2228738-53-0) is poised to remain a focal point of innovation in drug discovery and development.
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